Technical Deep Dive: The Role of Myristoyl-CoA in Protein N-Myristoylation Pathways
Technical Deep Dive: The Role of Myristoyl-CoA in Protein N-Myristoylation Pathways
Executive Summary
Myristoyl-CoA (Myr-CoA) is not merely a metabolic intermediate; it is the obligate donor substrate for N-myristoyltransferase (NMT), a key enzyme governing the lipidation of approximately 0.5–3% of the eukaryotic proteome. This co-translational or post-translational modification involves the irreversible attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine of target proteins.[1][2]
For researchers and drug developers, understanding the Myr-CoA axis is critical because it functions as a "molecular switch," regulating membrane targeting, protein stability, and signal transduction. Dysregulation of this pathway is implicated in oncogenesis (e.g., Src signaling), viral replication (e.g., HIV-1 Gag assembly), and fungal pathogenicity, making the NMT-Myr-CoA interface a high-value therapeutic target.
Biochemical Mechanism: The Ordered Bi Bi Reaction
The NMT reaction does not proceed via a random collision of substrates. It follows a strictly Ordered Bi Bi mechanism , a kinetic sequence that ensures high fidelity and prevents the futile hydrolysis of the high-energy thioester bond in Myr-CoA.
The Catalytic Cycle
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Apo-Enzyme Priming: The reaction initiates with the binding of Myristoyl-CoA to the apo-NMT enzyme. This is the rate-limiting step for complex formation.
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Conformational Gating: Binding of Myr-CoA induces a structural rearrangement in NMT, specifically opening the peptide-binding pocket. Without Myr-CoA, the peptide substrate cannot bind.
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Peptide Binding: The target protein (containing an N-terminal Glycine) binds to the binary NMT-Myr-CoA complex.
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Catalysis: The amine of the N-terminal glycine performs a nucleophilic attack on the thioester carbonyl of Myr-CoA. This results in the formation of a peptide-lipid amide bond and the release of Coenzyme A (CoA).
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Product Release: CoA is released first, followed by the myristoylated protein product.
Figure 1: The Ordered Bi Bi mechanism of N-myristoyltransferase. Myr-CoA binding is the prerequisite event that structures the enzyme for peptide acceptance.
Substrate Specificity: The "Bend" at C5
A critical question in NMT biochemistry is how the enzyme distinguishes Myristoyl-CoA (C14) from the far more abundant Palmitoyl-CoA (C16).[3][4]
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Binding Affinity (
): NMT exhibits a for Myr-CoA in the nanomolar range (~15 nM), whereas non-cognate substrates like Acetyl-CoA bind with significantly lower affinity (~10 µM).[5] -
Geometric Selection: The NMT binding pocket requires the fatty acyl chain to adopt a specific bent conformation around the C5-C6 bond. Palmitoyl-CoA, being two carbons longer, cannot accommodate this bend without steric clash, effectively excluding it from the active site despite similar chemical properties.
Physiological Pathways: The "Myristoyl Switch"
Myristoylation is not a static anchor; it is a dynamic regulatory mechanism. The hydrophobicity provided by the myristoyl group is often insufficient to permanently tether a protein to the membrane. Instead, it functions via a "Myristoyl Switch" mechanism, often coupled with a second signal (e.g., electrostatic interaction or a second lipidation event like palmitoylation).
Src Family Kinases (SFKs)
For Src kinase, myristoylation is the "ticket" to the plasma membrane, but the "seat" is secured by basic residues interacting with acidic phospholipids.
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Mechanism: Newly synthesized Src is myristoylated.[2][6][7] It transiently associates with the membrane.
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Activation: Phosphorylation or ligand binding can induce a conformational change that exposes the myristoyl group (flipping it out of a hydrophobic pocket), locking the kinase to the membrane where it phosphorylates downstream targets like FAK or EGFR.
Figure 2: The Src Kinase activation pathway relies on myristoylation for initial membrane recruitment, a critical step often upregulated in metastatic cancers.
Quantitative Data: Kinetic Parameters
The following table summarizes the kinetic parameters of Human and Murine NMT isoforms. Note the high affinity (low
| Enzyme Isoform | Substrate | Biological Context | |
| Human NMT1 | Myristoyl-CoA | 8.24 | Ubiquitous; essential for embryogenesis. |
| Human NMT2 | Myristoyl-CoA | 7.24 | Distinct peptide specificity; implicated in apoptosis. |
| Murine NMT1 | Myristoyl-CoA | 14.0 | Comparable to human ortholog. |
| Murine NMT2 | Myristoyl-CoA | 9.0 | Higher affinity than NMT1 in murine models. |
| Human NMT1 | HIV-1 Gag Peptide | High | Requires high concentration for effective assembly. |
| Human NMT2 | HIV-1 Nef Peptide | Low | 5-fold higher catalytic efficiency than NMT1 for Nef.[8] |
Data synthesized from kinetic profiling studies (See References [1][2]).
Experimental Methodology: Metabolic Labeling via Click Chemistry
To study N-myristoylation in a drug development context (e.g., validating target engagement of NMT inhibitors), Bioorthogonal "Click" Chemistry is the gold standard. It replaces radioactive [³H]-myristate with an alkyne-tagged analog (e.g., YnMyr or 12-ADA).
Protocol: In Situ Detection of Myristoylated Proteins
Objective: Visualize or enrich the myristoylated proteome in cultured cells.
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Cell Culture & Labeling:
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Seed cells (e.g., HeLa, Jurkat) to 70% confluence.
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Treat with NMT inhibitor (if testing) for 1-2 hours.
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Add YnMyr (Alkynyl-Myristate) to media (Final conc: 20-50 µM).
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Incubate for 4-16 hours (allows metabolic incorporation into nascent proteins).
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Lysis & Solubilization:
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Wash cells with PBS. Lyse in buffer containing 1% SDS (essential to denature proteins and expose the alkyne tag).
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Note: Avoid boiling if using heat-sensitive downstream probes, but SDS is critical for the click reaction efficiency.
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Click Reaction (CuAAC):
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Prepare Click Cocktail:
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Azide-Tag: Biotin-Azide (for enrichment) or TAMRA-Azide (for gel imaging) (10-100 µM).
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Catalyst: CuSO₄ (1 mM).
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Reducing Agent: TCEP (1 mM) or Sodium Ascorbate.
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Ligand: TBTA (100 µM) to stabilize Cu(I).
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-
Incubate lysate with cocktail for 1 hour at Room Temp in dark.
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Downstream Analysis:
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In-Gel Fluorescence: Run SDS-PAGE and scan for fluorescence.
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Proteomics: Precipitate proteins (MeOH/Chloroform), redissolve, bind to Streptavidin beads, digest with Trypsin, and analyze via LC-MS/MS.
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Figure 3: Workflow for detecting N-myristoylation using bioorthogonal chemistry. This method avoids radioactivity and allows for direct proteomic identification.[9]
Therapeutic Implications
Targeting the Myristoyl-CoA binding pocket is a validated strategy for:
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Antifungals: Fungal NMTs (e.g., C. albicans) have distinct pocket geometries compared to human NMTs, allowing for selective inhibition.
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Oncology: NMT inhibitors (e.g., PCLX-001 , IMP-366 ) are in clinical and preclinical development for lymphomas and solid tumors. They work by starving oncoproteins like Src and effector proteins in the B-cell receptor pathway of their essential lipid anchor, forcing them into the cytosol where they are degraded or inactive.
References
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Kinetic characterization of human NMTs
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NMT Isozyme Specificity
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Source:
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Click Chemistry Protocols
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Source:
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Mechanism of NMT
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Source:
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NMT Inhibitors in Cancer
Sources
- 1. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myristoylation - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Protein Lipidation by Palmitoylation and Myristoylation in Cancer [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Myristoyltransferase isozymes exhibit differential specificity for human immunodeficiency virus type 1 Gag and Nef - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. NMT1 and NMT2 are lysine myristoyltransferases regulating the ARF6 GTPase cycle - PMC [pmc.ncbi.nlm.nih.gov]
